Lunarine
Overview
Description
Lunarine is a complex organic compound with a unique structure that includes multiple fused rings and functional groups. This compound is known for its bioactive properties and is used primarily in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lunarine involves multiple steps, including cyclization and functional group transformations. The key steps typically include:
Cyclization: Formation of the core structure through cyclization reactions.
Functional Group Transformations: Introduction of various functional groups through reactions such as oxidation, reduction, and substitution.
Industrial Production Methods
Industrial production of this compound is limited due to its complex structure and the need for precise reaction conditions. It is typically synthesized in specialized laboratories for research purposes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substituents: Various halogens and alkyl groups can be introduced through substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. These products often include derivatives with modified functional groups, which can exhibit different bioactive properties.
Scientific Research Applications
Lunarine is used in various scientific research applications, including:
Chemistry: Studying its reactivity and developing new synthetic methodologies.
Biology: Investigating its bioactive properties and potential therapeutic applications.
Medicine: Exploring its potential as a drug candidate for various diseases.
Industry: Utilizing its unique properties in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biological effects. The pathways involved include:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways: It can influence signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
Lunarine: A compound with a similar core structure but different functional groups.
Cefamandole nafate: Another bioactive compound with a different ring structure.
Uniqueness
This compound is unique due to its complex structure and the specific bioactive properties it exhibits
Properties
IUPAC Name |
(2Z,16Z)-22-oxa-5,10,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c29-19-8-10-25-11-9-24(31)27-14-2-1-12-26-13-3-15-28-23(30)7-5-18-4-6-21(20(25)16-18)32-22(25)17-19/h4-7,9,11,16,22,26H,1-3,8,10,12-15,17H2,(H,27,31)(H,28,30)/b7-5-,11-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWJEBPTHXRHQF-CXHWBCNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C=CC23CCC(=O)CC2OC4=C3C=C(C=C4)C=CC(=O)NCCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)/C=C\C23CCC(=O)CC2OC4=C3C=C(C=C4)/C=C\C(=O)NCCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24185-51-1 | |
Record name | Lunarine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024185511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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